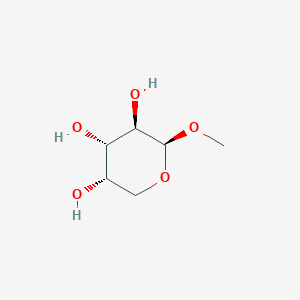

Methyl beta-L-arabinopyranoside

概要

説明

Methyl beta-L-arabinopyranoside is a crucial chemical compound widely used in the biomedical industry. It serves as a valuable substrate for enzymatic studies and carbohydrate-based drug synthesis .

Molecular Structure Analysis

The crystalline and molecular structure of this compound has been determined using roentgenostructural analysis. The geometric parameters of the glycoside bond have been determined. The presence of an O(2)-H…O(1) intramolecular hydrogen bond in the molecule has been established .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is noted as a biochemical reagent used in life science related research .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 164.16 g/mol. It has 3 hydrogen bond donors and 5 hydrogen bond acceptors. Its exact mass and other properties can be computed .

科学的研究の応用

Molecular Structure Analysis

Methyl β-L-arabinopyranoside's crystal and molecular structure has been extensively studied. Its geometric parameters, particularly those of the glycosidic bond, and the presence of an intramolecular hydrogen bond in the molecule have been established, contributing to a deeper understanding of its chemical characteristics (Il'in, Reshetnyak & Evtushenko, 1985).

Synthesis and Chemical Transformations

The compound has been utilized in various synthesis processes. For instance, it has been involved in the synthesis of 4-amino-4-deoxy-L-arabinose and its reduction product, 1,4-dideoxy-1,4-imino-L-arabinitol, illustrating its versatility in creating complex molecules (Naleway, Raetz & Anderson, 1988).

Kinetics of Partial Methylation

The kinetics of partial methylation of methyl β-L-arabinopyranoside has been a subject of research, providing insights into the reactivity sequence of its hydroxyl groups, which is vital for understanding its chemical behavior (Evtushenko & Ovodov, 1973).

NMR Spectroscopy Studies

Studies using NMR spectroscopy have been conducted to understand the interactions of methyl β-L-arabinopyranoside with various ions, such as calcium and potassium in solution. These studies are essential in the field of carbohydrate chemistry (Zhuo et al., 2008).

Exploration in Glycoside Research

Methyl β-L-arabinopyranoside has been used in the exploration of new glycosides, showcasing its application in the discovery and synthesis of novel compounds (Kennelly et al., 1995).

Application in Monoglycoside Isolation

It has also been isolated as a natural monoglycoside from the roots of plants like Hibiscus rosa-sinensis L., indicating its occurrence and relevance in natural products research (Qiu et al., 1998).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-AZGQCCRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-00-9 | |

| Record name | Methyl β-L-arabinopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl beta-L-arabinopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl β-L-arabinopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Methyl beta-L-arabinopyranoside used in analyzing atmospheric aerosols?

A1: this compound serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods developed for quantifying levoglucosan and other saccharidic compounds in atmospheric aerosols [, ]. These compounds are significant as they can indicate the sources of aerosols, such as biomass burning or vegetation.

Q2: How does using this compound as an internal standard improve the accuracy of levoglucosan analysis?

A2: The chemical structure of this compound is similar to levoglucosan. This similarity leads to comparable behavior during the extraction and analysis process [, ]. By adding a known amount of this compound to the sample, scientists can account for any potential loss of levoglucosan during these steps and achieve a more accurate quantification.

Q3: Has the use of this compound as an internal standard revealed any interesting findings regarding atmospheric aerosols?

A3: Yes, research utilizing this compound as an internal standard has unveiled seasonal variations in the composition of atmospheric aerosols []. For instance, a study in Ghent, Belgium, observed a higher prevalence of monosaccharide anhydrides, including levoglucosan, during winter, likely due to increased wood burning. Conversely, summer aerosols showed a greater abundance of other saccharidic compounds, suggesting a stronger influence from vegetation.

Q4: Are there any challenges associated with using different filter materials for aerosol collection when analyzing for levoglucosan and utilizing this compound?

A4: Research indicates that the type of filter material used for aerosol collection can influence the recovery of this compound and other recovery standards like sedoheptulosan []. Notably, recovery from glass filters proved less efficient compared to teflon or quartz filters. This difference highlights the importance of careful filter selection and the need to optimize extraction procedures based on the chosen material to ensure accurate quantification of levoglucosan in atmospheric aerosols.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)